molecular formula C13H16N2O2 B7479725 4-(3-Phenylpropanoyl)piperazin-2-one

4-(3-Phenylpropanoyl)piperazin-2-one

Cat. No.: B7479725
M. Wt: 232.28 g/mol
InChI Key: VFHLTDBFMVWMEQ-UHFFFAOYSA-N
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Description

4-(3-Phenylpropanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 3-phenylpropanoyl group. The piperazin-2-one scaffold (a six-membered ring containing two nitrogen atoms and a ketone moiety) is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, which enhances target binding . This compound is synthesized via nucleophilic substitution reactions, as exemplified by methods involving potassium carbonate-mediated coupling of methyl α-bromophenylacetic acid with piperazinone derivatives .

Properties

IUPAC Name

4-(3-phenylpropanoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHLTDBFMVWMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Piperazin-2-one Derivatives

Piperazin-2-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 4-(3-Phenylpropanoyl)piperazin-2-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazin-2-one Derivatives

Compound Name Substituent(s) Biological Activity Key Applications/Findings References
This compound 3-Phenylpropanoyl at position 4 Limited explicit data; presumed cytotoxicity Potential anticancer agent (structural analogy)
Nutlin-3 4,5-Bis(4-chlorophenyl)-imidazole carbonyl MDM2 inhibitor Reactivates p53 in pancreatic cancer
4-(2-Phenoxyacetyl)piperazin-2-one (56) Phenoxyacetyl at position 4 Notum inhibitor (fragment screening hit) Osteoporosis treatment (preclinical)
4-(But-3-yn-1-yl)piperazin-2-one Alkyne (but-3-yn-1-yl) at position 4 Undisclosed Building block for further functionalization
3-(4-Trifluoromethylphenyl)piperazin-2-one Trifluoromethylphenyl at position 3 Cytotoxicity (tested against HT-29, A549) Anticancer candidate
Rébémadlina Complex imidazole-piperazinone hybrid Undisclosed (WHO-listed) Pharmaceutical development (phase unknown)

Structural and Electronic Differences

  • Substituent Hydrophobicity: The 3-phenylpropanoyl group in this compound enhances lipophilicity compared to the polar phenoxyacetyl group in compound 56 . This may influence membrane permeability and target engagement.
  • Steric Bulk : Nutlin-3’s bulky bis-chlorophenylimidazole substituent enables high-affinity MDM2 binding, a feature absent in simpler derivatives like 4-(but-3-yn-1-yl)piperazin-2-one .

Pharmacokinetic Considerations

  • Bioavailability: Derivatives with hydrophobic groups (e.g., 3-phenylpropanoyl) may exhibit improved absorption but faster metabolic clearance due to cytochrome P450 interactions.
  • Metabolic Stability : The trifluoromethyl group in 3-(4-Trifluoromethylphenyl)piperazin-2-one enhances resistance to oxidative metabolism, prolonging half-life .

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